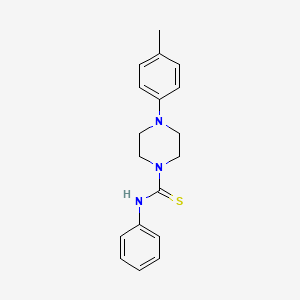

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide

説明

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a white crystalline solid that is commonly used in scientific research as a tool to study the central nervous system.

作用機序

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide acts as a selective serotonin and dopamine reuptake inhibitor. It binds to the serotonin and dopamine transporters, preventing the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, leading to changes in mood, behavior, and cognition.

Biochemical and Physiological Effects:

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has also been shown to decrease the activity of the noradrenergic system, which is involved in the regulation of arousal and attention.

実験室実験の利点と制限

One advantage of using 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide in lab experiments is its selectivity for the serotonin and dopamine transporters. This allows researchers to study the effects of drugs on these specific systems without affecting other neurotransmitter systems. However, one limitation of using 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide is its potential toxicity. It has been shown to have neurotoxic effects in some animal studies, and caution should be taken when using it in lab experiments.

将来の方向性

There are several future directions for research on 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide. One area of interest is its potential use as a therapeutic drug for the treatment of depression and other mood disorders. 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to have antidepressant-like effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a tool for studying the role of the dopamine and serotonin systems in addiction and substance abuse. 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to modulate the activity of these systems, and further research could lead to the development of new treatments for addiction.

合成法

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide can be synthesized by reacting 4-methylbenzylamine with thionyl chloride, followed by reaction with N-phenylpiperazine. The resulting compound is then reacted with carbon disulfide to obtain 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide.

科学的研究の応用

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has been widely used in scientific research to study the central nervous system. It is commonly used as a tool to investigate the mechanism of action of various drugs, including antidepressants and antipsychotics. 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has also been used to study the effects of drugs on the dopamine and serotonin systems in the brain.

特性

IUPAC Name |

4-(4-methylphenyl)-N-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S/c1-15-7-9-17(10-8-15)20-11-13-21(14-12-20)18(22)19-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQWHQCLFVMXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946173 | |

| Record name | 4-(4-Methylphenyl)-N-phenylpiperazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

2349-64-6 | |

| Record name | NSC89462 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Methylphenyl)-N-phenylpiperazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3S*,4R*)-1-(4-fluoro-3-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5644693.png)

![3-[(2-carboxyethyl)amino]-2-naphthoic acid](/img/structure/B5644709.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5644712.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5644719.png)

![5,6-dimethyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5644748.png)

![2-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}benzoic acid](/img/structure/B5644754.png)

![5-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5644759.png)

![2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5644776.png)

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5644782.png)

![2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5644788.png)

![1-[1-(2,5-dimethylphenyl)-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5644800.png)